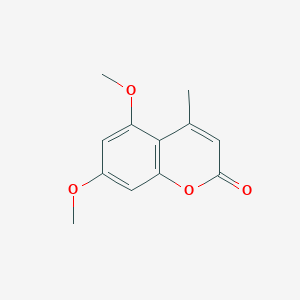

5,7-二甲氧基-4-甲基香豆素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

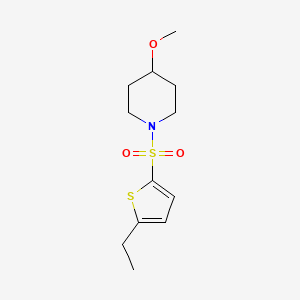

5,7-dimethoxy-4-methyl-1-benzopyran-2-one is a member of coumarins.

科学研究应用

- 5,7-二甲氧基-4-甲基香豆素已被研究其潜在的抗肿瘤作用。 研究表明,它可能抑制肿瘤细胞生长并诱导细胞凋亡,使其成为癌症治疗的潜在候选药物 .

- 作为抗氧化剂,该化合物清除自由基并保护细胞免受氧化损伤。 其清除活性氧 (ROS) 的能力使其在健康和疾病研究中具有重要意义 .

- 研究人员已经探索了5,7-二甲氧基-4-甲基香豆素对 HIV 的抑制效果。 它可能干扰病毒复制,使其成为抗逆转录病毒策略中的潜在成分 .

- 该化合物表现出血管舒张特性,放松血管,可能有助于心血管健康。 对其作用机制的调查仍在继续 .

- 5,7-二甲氧基-4-甲基香豆素对多种微生物(包括细菌和真菌)表现出活性。 其抗菌潜力使其在药物开发和感染控制方面具有重要意义 .

- 由于其结构灵活性以及高荧光量子产率,该化合物被用作生物学研究中的荧光染料和探针。 研究人员将其用于细胞过程的成像和追踪 .

抗肿瘤活性

抗氧化性能

抗 HIV 活性

血管舒张作用

抗菌应用

荧光染料和探针

除了这些应用之外,值得注意的是7,8-二羟基-4-甲基香豆素可以用作荧光传感器来监测铃木交叉偶联反应中硼酸的消耗 . 此外,其衍生物7-羟基-4-甲基香豆素作为一种利胆药物具有临床意义,它可以放松胆管括约肌并缓解括约肌疼痛 .

作用机制

Target of Action

5,7-Dimethoxy-4-methylcoumarin, a member of the coumarin family, has been found to exhibit diverse biological activities

Mode of Action

Coumarins in general have been found to exhibit antioxidative, antitumor, anti-hiv, vasorelaxant, antimicrobial, and anticancer activities . The interaction of 5,7-Dimethoxy-4-methylcoumarin with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Coumarins are known to affect various biochemical pathways due to their broad spectrum of biological activities

Result of Action

Coumarins in general have been found to exhibit a range of biological activities, including antioxidative, antitumor, anti-hiv, vasorelaxant, antimicrobial, and anticancer effects

Action Environment

It is known that coumarins are relatively stable under normal conditions but can lose their activity when exposed to light and heat

生化分析

Biochemical Properties

5,7-Dimethoxy-4-methylcoumarin, like other coumarins, plays a key role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, coumarins are known to interact with enzymes such as 4-coumarate: CoA ligase (4CL) and coumarate:CoA ligase (CCL) during their biosynthesis .

Cellular Effects

The cellular effects of 5,7-Dimethoxy-4-methylcoumarin are diverse and depend on the specific cellular context. For instance, one study found that a similar compound, 7,8-Dimethoxy-4-methylcoumarin, significantly increased intracellular melanin and tyrosinase activity . This suggests that 5,7-Dimethoxy-4-methylcoumarin may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5,7-Dimethoxy-4-methylcoumarin involves its interactions with various biomolecules. For instance, it may bind to certain enzymes, leading to their inhibition or activation, and may also cause changes in gene expression

Dosage Effects in Animal Models

The effects of 5,7-Dimethoxy-4-methylcoumarin can vary with different dosages in animal models. While specific studies on 5,7-Dimethoxy-4-methylcoumarin are limited, coumarin derivatives have been studied for their effects at different dosages .

Metabolic Pathways

5,7-Dimethoxy-4-methylcoumarin is likely involved in various metabolic pathways. Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway .

属性

IUPAC Name |

5,7-dimethoxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-4-11(13)16-10-6-8(14-2)5-9(15-3)12(7)10/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSKVHPOKPQJSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346490 |

Source

|

| Record name | 5,7-Dimethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-80-7 |

Source

|

| Record name | 5,7-Dimethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B2401716.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2401720.png)

![N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide](/img/structure/B2401722.png)

![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2401723.png)

![4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide](/img/structure/B2401729.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-3-carboxamide](/img/structure/B2401733.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2401734.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)